[1,1'-Biphenyl]-2-carboxylic acid, 4'-bromo-, methyl ester
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Overview
Description
[1,1’-Biphenyl]-2-carboxylic acid, 4’-bromo-, methyl ester: is an organic compound with the molecular formula C14H11BrO2 It is a derivative of biphenyl, where one of the phenyl rings is substituted with a carboxylic acid group at the 2-position and a bromine atom at the 4’-position The carboxylic acid group is esterified with a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1,1’-Biphenyl]-2-carboxylic acid, 4’-bromo-, methyl ester typically involves the esterification of [1,1’-Biphenyl]-2-carboxylic acid, 4’-bromo-. This can be achieved through the reaction of the acid with methanol in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods: In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method could be the use of a continuous flow reactor, which allows for better control over reaction conditions and can lead to higher yields and purity of the product. Additionally, the use of alternative catalysts, such as solid acid catalysts, can be explored to make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine atom in the compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as hydroxide ions, amines, or thiols.
Oxidation Reactions: The methyl ester group can be oxidized to form the corresponding carboxylic acid.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).
Major Products:
Substitution: Depending on the nucleophile, products can include [1,1’-Biphenyl]-2-carboxylic acid, 4’-hydroxy-, methyl ester, or [1,1’-Biphenyl]-2-carboxylic acid, 4’-amino-, methyl ester.
Oxidation: [1,1’-Biphenyl]-2-carboxylic acid, 4’-bromo-.
Reduction: [1,1’-Biphenyl]-2-carboxylic acid, 4’-bromo-, methanol.
Scientific Research Applications
Chemistry:
Organic Synthesis: The compound can be used as an intermediate in the synthesis of more complex organic molecules. Its bromine substituent makes it a useful building block for Suzuki coupling reactions to form biaryl compounds.
Biology and Medicine:
Drug Development: The compound’s structure can be modified to create derivatives with potential biological activity. These derivatives can be screened for pharmacological properties such as anti-inflammatory or anticancer activity.
Industry:
Materials Science: The compound can be used in the development of new materials, such as polymers or liquid crystals, due to its rigid biphenyl core and functional groups that can participate in further chemical modifications.
Mechanism of Action
The mechanism of action of [1,1’-Biphenyl]-2-carboxylic acid, 4’-bromo-, methyl ester depends on the specific application and the chemical reactions it undergoes. In organic synthesis, its bromine atom can act as a leaving group in substitution reactions, allowing for the introduction of various functional groups. The ester group can undergo hydrolysis or reduction, providing versatility in synthetic pathways.
Comparison with Similar Compounds
- [1,1’-Biphenyl]-2-carboxylic acid, 4’-chloro-, methyl ester
- [1,1’-Biphenyl]-2-carboxylic acid, 4’-fluoro-, methyl ester
- [1,1’-Biphenyl]-2-carboxylic acid, 4’-iodo-, methyl ester
Comparison:
- Uniqueness: The presence of the bromine atom in [1,1’-Biphenyl]-2-carboxylic acid, 4’-bromo-, methyl ester provides unique reactivity compared to its chloro, fluoro, and iodo analogs. Bromine is a better leaving group than chlorine and fluorine, making it more reactive in nucleophilic substitution reactions. it is less reactive than iodine, which can be advantageous in certain controlled reactions.
- Reactivity: The reactivity of the compound can be fine-tuned by changing the halogen substituent, allowing for selective reactions in organic synthesis.
This detailed article provides a comprehensive overview of [1,1’-Biphenyl]-2-carboxylic acid, 4’-bromo-, methyl ester, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
17103-26-3 |
---|---|
Molecular Formula |
C14H11BrO2 |
Molecular Weight |
291.14 g/mol |
IUPAC Name |
methyl 2-(4-bromophenyl)benzoate |
InChI |
InChI=1S/C14H11BrO2/c1-17-14(16)13-5-3-2-4-12(13)10-6-8-11(15)9-7-10/h2-9H,1H3 |
InChI Key |
YEAGZMZAILTJSB-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=CC=C1C2=CC=C(C=C2)Br |
Origin of Product |
United States |
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